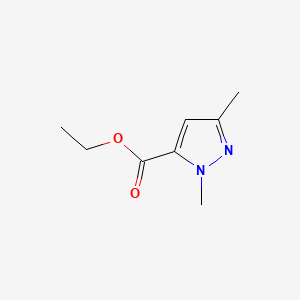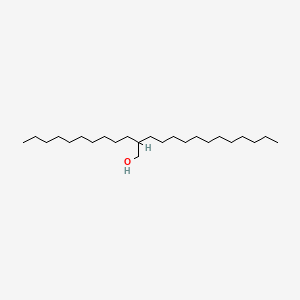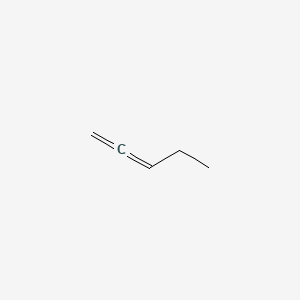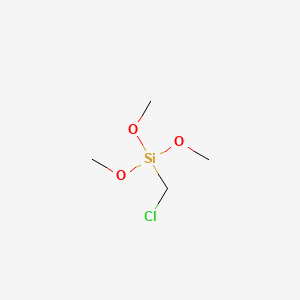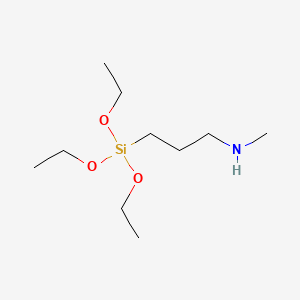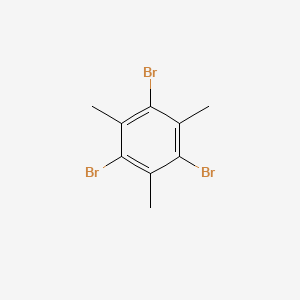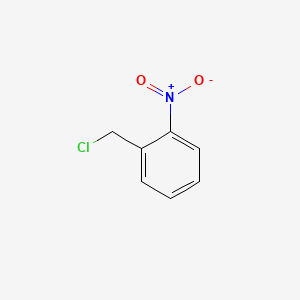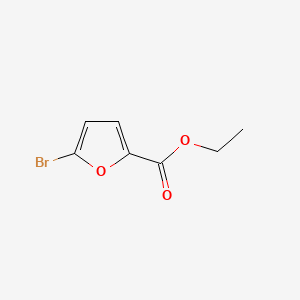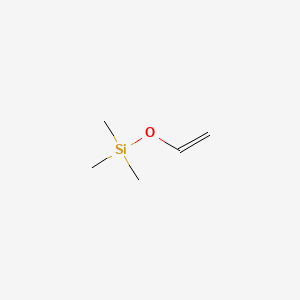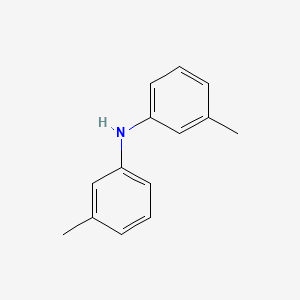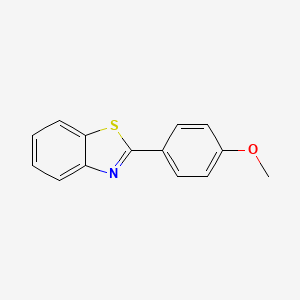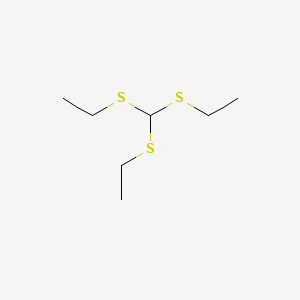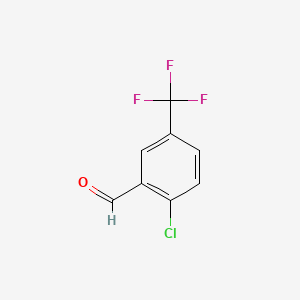
2-氯-5-(三氟甲基)苯甲醛
概览
描述
2-Chloro-5-(trifluoromethyl)benzaldehyde is a chemical compound with the molecular formula ClC6H3(CF3)CHO . It is a colorless liquid and is used as a reactant in the three-component reaction of 2-halogenated aromatic aldehydes, 1H-benzo[d]imidazol-5-amine, and cyclohexane-1,3-diones to afford imidazoquinolinoacridinone derivatives .
Molecular Structure Analysis
The molecular structure of 2-Chloro-5-(trifluoromethyl)benzaldehyde can be represented by the SMILES string FC(F)(F)c1ccc(Cl)c(C=O)c1 . The InChI key for this compound is OZZOJJJYKYKBNH-UHFFFAOYSA-N .Chemical Reactions Analysis
2-Chloro-5-(trifluoromethyl)benzaldehyde may be used as a reactant in the three-component reaction of 2-halogenated aromatic aldehydes, 1H-benzo[d]imidazol-5-amine, and cyclohexane-1,3-diones to afford imidazoquinolinoacridinone derivatives .Physical And Chemical Properties Analysis
2-Chloro-5-(trifluoromethyl)benzaldehyde is a liquid at room temperature . It has a refractive index of 1.488 (lit.) , a boiling point of 42-44 °C/1.5 mmHg (lit.) , and a density of 1.435 g/mL at 25 °C (lit.) .科研应用
催化剂和氧化反应
2-氯-5-(三氟甲基)苯甲醛作为苯甲醛的衍生物,在催化和氧化过程中发挥着重要作用。例如,硫酸化Ti-SBA-15催化剂已经被改进用于苄醇氧化,显著提高了转化率,而不影响苯甲醛的选择性(Sharma, Soni, & Dalai, 2012)。此外,使用纳米孔金对苄醇进行选择性氧化制备苯甲醛的过程突出了苯甲醛在环保选择性氧化过程中的作用(Han, Xu, Su, Xu, & Ding, 2010)。
药物和有机化合物的合成
该化合物在合成各种药物和有机化合物方面也起着关键作用。例如,苯甲醛与稳定的硫醚化合物反应提供了一种高立体选择性合成某些酰胺的途径(Fernández, Durante-Lanes, & López-Herrera, 1990)。同样,已经开发了用于标记苯甲醛的高效合成方法,对于生产天然产物和药物至关重要(Boga, Alhassan, & Hesk, 2014)。
酶催化和化学工程
在化学工程领域,苯甲醛衍生物,包括2-氯-5-(三氟甲基)苯甲醛,已经被探索其在酶催化中的作用。使用苯甲醛裂解酶进行衍生物的不对称合成以及为制备合成反应器概念的发展,都是这一应用的例证(Kühl, Zehentgruber, Pohl, Müller, & Lütz, 2007)。
光学和电子应用
此外,通过苯甲醛衍生物的反应合成铝和锌喹啉,展示了其在开发具有特定光学性能材料方面的实用性,这对电子和光子学可能具有重要意义(Barberis & Mikroyannidis, 2006)。
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
性质
IUPAC Name |
2-chloro-5-(trifluoromethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O/c9-7-2-1-6(8(10,11)12)3-5(7)4-13/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZZOJJJYKYKBNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60350816 | |
| Record name | 2-Chloro-5-(trifluoromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(trifluoromethyl)benzaldehyde | |
CAS RN |
82386-89-8 | |
| Record name | 2-Chloro-5-(trifluoromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-5-(trifluoromethyl)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。



